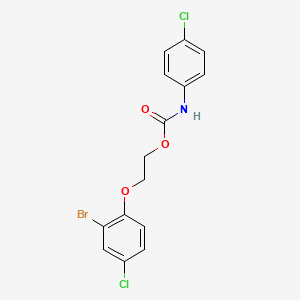
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as Cetirizine, is a chemical compound used in scientific research. It is a second-generation antihistamine drug that is commonly used to treat allergies and hay fever. Cetirizine was first synthesized in 1981 by a team of researchers at Pfizer, and it has since become one of the most widely used antihistamines in the world.
Mécanisme D'action
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one works by blocking the action of histamine, a chemical that is released by the immune system in response to allergens. Histamine is responsible for many of the symptoms associated with allergies, including itching, sneezing, and runny nose. By blocking the action of histamine, 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can reduce these symptoms and provide relief to allergy sufferers.
Biochemical and Physiological Effects:
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within one hour of ingestion. 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is metabolized in the liver and excreted in the urine. It has a half-life of approximately 10 hours, which means that it remains in the body for a relatively long period of time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its well-established safety profile. 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied in both animals and humans, and its safety and efficacy have been well documented. Additionally, 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is readily available and relatively inexpensive, which makes it an attractive option for researchers on a budget.
One of the limitations of using 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its specificity. 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a histamine receptor antagonist, which means that it only affects the histamine pathway. This can limit its usefulness in experiments that involve other pathways or mechanisms.
Orientations Futures
There are a number of potential future directions for research involving 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new antihistamine drugs that are more effective and have fewer side effects than current options. Another area of interest is the study of the blood-brain barrier and its role in drug delivery to the central nervous system. Finally, there is ongoing research into the mechanisms of allergic reactions and the development of new treatments for allergies and other immune-related disorders.
Méthodes De Synthèse
The synthesis of 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process is the condensation of 5-chloro-2-ethoxybenzaldehyde with ethyl cyanoacetate to form a Schiff base. This is followed by the addition of thioacetamide to the Schiff base, which results in the formation of a thiazolidine ring. The final step in the synthesis process is the oxidation of the thiazolidine ring to form the desired product, 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications. It is commonly used in the study of histamine receptors and their role in the immune system. 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been used in the study of allergic reactions and the mechanisms by which they occur. Additionally, 5-(5-chloro-2-ethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used in the study of the blood-brain barrier and its role in drug delivery to the central nervous system.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-3-16-13(17)12(20-14(16)19)8-9-7-10(15)5-6-11(9)18-4-2/h5-8H,3-4H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYAHYIYZZYEP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)


![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)